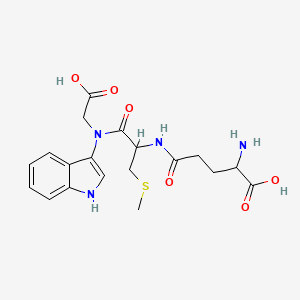
2-Amino-5-((1-((carboxymethyl)(1H-indol-3-yl)amino)-3-(methylthio)-1-oxopropan-2-yl)amino)-5-oxopentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Glutathionyl-S-methylindole is a metabolite derived from the bioactivation of 3-methylindole, a compound found in tobacco smoke and a metabolite of tryptophan. This compound is known for its role in various biochemical processes and its potential toxicological effects, particularly in the respiratory tract .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Glutathionyl-S-methylindole typically involves the bioactivation of 3-methylindole in the presence of glutathione. This process is mediated by cytochrome P450 enzymes, particularly CYP2A13, which catalyze the formation of glutathione adducts . The reaction conditions often include NADPH and glutathione in a fortified microsomal reaction system .
Industrial Production Methods: Techniques such as the Bartoli reaction and Heck coupling reaction are commonly used in the synthesis of indole derivatives .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Glutathionyl-S-methylindole undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound is formed through the bioactivation of 3-methylindole, which involves dehydrogenation or epoxidation of the indole ring .
Common Reagents and Conditions: The formation of 3-Glutathionyl-S-methylindole requires the presence of NADPH and glutathione. The reaction is catalyzed by cytochrome P450 enzymes, particularly CYP2A13 .
Major Products: The major products formed from the bioactivation of 3-methylindole include 3-Glutathionyl-S-methylindole, 3-methyl-2-glutathionyl-S-indole, indole-3-carbinol, and 3-methyloxindole .
Wissenschaftliche Forschungsanwendungen
3-Glutathionyl-S-methylindole has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used to study the bioactivation and metabolism of 3-methylindole, a known respiratory tract toxicant . The compound is also used in toxicological studies to understand the mechanisms of toxicity and the role of cytochrome P450 enzymes in the bioactivation process .
Wirkmechanismus
The mechanism of action of 3-Glutathionyl-S-methylindole involves its formation through the bioactivation of 3-methylindole by cytochrome P450 enzymes. The compound acts as a substrate and a mechanism-based inactivator of CYP2A13, leading to the formation of reactive metabolites that can cause cellular damage . The molecular targets and pathways involved include the dehydrogenation and epoxidation pathways mediated by CYP2A13 .
Vergleich Mit ähnlichen Verbindungen
- 3-Methylindole
- 3-Methyl-2-glutathionyl-S-indole
- Indole-3-carbinol
- 3-Methyloxindole
Comparison: 3-Glutathionyl-S-methylindole is unique due to its specific formation through the bioactivation of 3-methylindole and its role as a mechanism-based inactivator of CYP2A13 . Unlike other similar compounds, it forms specific glutathione adducts that are crucial for studying the bioactivation and toxicity of 3-methylindole .
Eigenschaften
Molekularformel |
C19H24N4O6S |
|---|---|
Molekulargewicht |
436.5 g/mol |
IUPAC-Name |
2-amino-5-[[1-[carboxymethyl(1H-indol-3-yl)amino]-3-methylsulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C19H24N4O6S/c1-30-10-14(22-16(24)7-6-12(20)19(28)29)18(27)23(9-17(25)26)15-8-21-13-5-3-2-4-11(13)15/h2-5,8,12,14,21H,6-7,9-10,20H2,1H3,(H,22,24)(H,25,26)(H,28,29) |
InChI-Schlüssel |
RCGWMDKQQCLMSA-UHFFFAOYSA-N |
Kanonische SMILES |
CSCC(C(=O)N(CC(=O)O)C1=CNC2=CC=CC=C21)NC(=O)CCC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















